Cas no 2034447-21-5 (N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine)
N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine Chemical and Physical Properties
Names and Identifiers
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- [3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-pyridin-2-ylmethanone
- (3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone
- N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine
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- Inchi: 1S/C16H19N5O2/c1-20(2)14-6-7-15(19-18-14)23-12-8-10-21(11-12)16(22)13-5-3-4-9-17-13/h3-7,9,12H,8,10-11H2,1-2H3
- InChI Key: QBWJAXKBQHZJNN-UHFFFAOYSA-N
- SMILES: O(C1C([H])=C([H])C(=NN=1)N(C([H])([H])[H])C([H])([H])[H])C1([H])C([H])([H])N(C(C2=C([H])C([H])=C([H])C([H])=N2)=O)C([H])([H])C1([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 406
- XLogP3: 1.2
- Topological Polar Surface Area: 71.4
N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6489-1971-2μmol |
N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine |
2034447-21-5 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6489-1971-5μmol |
N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine |
2034447-21-5 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6489-1971-10μmol |
N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine |
2034447-21-5 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6489-1971-20μmol |
N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine |
2034447-21-5 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6489-1971-1mg |
N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine |
2034447-21-5 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6489-1971-2mg |
N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine |
2034447-21-5 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6489-1971-3mg |
N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine |
2034447-21-5 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6489-1971-4mg |
N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine |
2034447-21-5 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6489-1971-5mg |
N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine |
2034447-21-5 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6489-1971-10mg |
N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine |
2034447-21-5 | 10mg |
$118.5 | 2023-09-08 |
N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine
Introduction to N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine (CAS No. 2034447-21-5)
N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 2034447-21-5, represents a novel chemical entity with a complex molecular structure that suggests potential therapeutic applications. The intricate architecture of this molecule, featuring multiple functional groups, makes it a subject of interest for researchers exploring new pharmacophores and drug candidates.
The chemical structure of N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine incorporates several key features that are critical for its biological activity. The presence of a pyridazine core, flanked by pyrrolidine and pyridine moieties, creates a scaffold that is conducive to interactions with biological targets. Specifically, the pyridine-2-carbonyl group and the pyrrolidin-3-yl moiety are particularly noteworthy, as they are often involved in hydrogen bonding and other forms of molecular recognition that are essential for drug-receptor binding.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various enzymes and receptors involved in metabolic and signaling pathways. The compound N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine has been investigated for its potential as an inhibitor of enzymes such as kinases and phosphodiesterases. These enzymes play crucial roles in numerous biological processes, including cell proliferation, inflammation, and neurotransmission. By modulating their activity, this compound may offer therapeutic benefits in conditions where these pathways are dysregulated.
One of the most compelling aspects of N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine is its structural diversity. The combination of different heterocyclic rings and functional groups provides a rich chemical space for exploration. This diversity allows researchers to fine-tune the properties of the molecule, such as its solubility, bioavailability, and target specificity. Such flexibility is invaluable in the drug discovery process, where optimizing these parameters is often critical for achieving the desired pharmacological effects.
The synthesis of N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves the construction of complex cyclic structures and the introduction of various functional groups. Despite these challenges, advances in synthetic methodology have made it possible to produce this compound with increasing efficiency and purity. These improvements are essential for conducting detailed biological evaluations and for advancing towards clinical development.
In the realm of drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates like N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yloxy]}pyridazin-3-am ine. By leveraging computational techniques, researchers can predict the binding affinity of this compound to various biological targets and identify potential lead structures. These predictions are often validated through experimental studies, which provide crucial insights into the compound's mechanism of action and its potential therapeutic utility.
The biological activity of N,N-dimethyl -6-{[1-(pyridine -2 -carbonyl) pyrrolidin -3 -yl] oxy }< strong> py rid az ine - 3 - am ine has been explored in several preclinical studies. These studies have demonstrated that the compound exhibits inhibitory activity against specific enzymes and receptors relevant to various diseases. For instance, preliminary data suggest that it may inhibit the activity of certain kinases involved in cancer progression or modulate neurotransmitter receptors in neurological disorders. Such findings underscore the potential of this compound as a lead molecule for further development.
The pharmacokinetic properties of N,N-dimethyl -6-{[1-( py rid ine - 2 - carb on y l)< strong > py r rol idin - 3 - y l] oxy }< strong > py rid az ine - 3 - am ine are also important considerations in its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) determine how effectively a drug reaches its target site and how long it remains active in the body. Preliminary pharmacokinetic studies have provided valuable insights into these properties, which are crucial for optimizing dosing regimens and minimizing side effects.
In conclusion, N,N-dimethyl -6-{[1-( py rid ine - 2 - carb on y l)< strong > py r rol idin - 3 - y l] oxy }< strong > py rid az ine - 3 - am ine (CAS No. 2034447 - 21 - 5) is a promising compound with significant potential in pharmaceutical applications. Its complex molecular structure, combined with its demonstrated biological activity, makes it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new therapies.
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